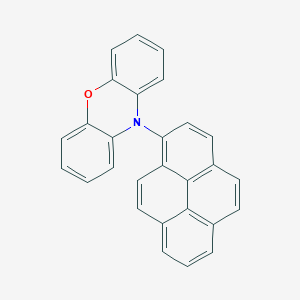

10-(Pyren-1-yl)-10H-phenoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(Pyren-1-yl)-10H-phenoxazine is a compound that combines the structural features of pyrene and phenoxazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenoxazine is a heterocyclic compound with applications in dyes and pigments. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyren-1-yl)-10H-phenoxazine typically involves the coupling of pyrene and phenoxazine derivatives. One common method is the C-N coupling reaction, where pyrene is functionalized with a suitable leaving group, such as a halide, and then reacted with phenoxazine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques, such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 10-(Pyren-1-yl)-10H-phenoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene or phenoxazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the compound "10-(Pyren-1-yl)-10H-phenoxazine." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Here's what can be gathered from the search results:

-

Related Compounds and Applications:

- Phenothiazine and Pyrene Derivatives as Photocatalysts: 10-(pyren-1-yl)-10H-phenothiazine (PPTh) and pyrene have been used as organic photocatalysts (o-PCs) for metal-free atom transfer radical polymerization (ATRP) of 4-vinylpyridine (4VP) . PPTh was effective for the metal-free ATRP of several monomers, including methyl methacrylate, N,N-dimethylamino-2-ethyl methacrylate, and 2-([4,6- dichlorotriazin-2-yl]oxy)ethyl methacrylate .

- Pyrene-Based Covalent Organic Frameworks (COFs): COFs containing pyrene units have been explored for photocatalytic H2O2 production . Pyrene units distributed over a large surface area of COFs play an important role in catalytic performance .

- Phenanthrimidazole Derivatives with Anthracene/Pyrene Units: Asymmetrically twisted phenanthrimidazole derivatives coupled with anthracene/pyrene units have been designed for electroluminescent properties . These derivatives, such as 1-(1-(pyren-1-yl) naphthalene-4-yl)-2-styryl-1H-phenanthro[9,10-d]imidazole (PNSPI), exhibit enhanced amorphous morphological stability, leading to enhanced efficiency .

- Synthesis and Characterization:

- Photophysical Properties:

It is important to note that one search result is a product page for "this compound" from Key Organics, which lists the molecular formula (C28H17NO), molecular weight (383.45), and purity (>95%) .

Mecanismo De Acción

The mechanism by which 10-(Pyren-1-yl)-10H-phenoxazine exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound can undergo electronic excitation, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in applications such as photocatalysis, bioimaging, and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or interacting with specific biomolecules in bioimaging.

Comparación Con Compuestos Similares

10-(Pyren-1-yl)-10H-phenothiazine: Similar in structure but with a sulfur atom in place of the oxygen in phenoxazine, used as a photocatalyst and in optoelectronic devices.

Pyrene-based Aggregation-Induced Emission (AIE) Compounds: These compounds exhibit enhanced emission in the aggregated state and are used in sensors and imaging applications.

Phenoxazine Derivatives: Compounds like Nile Blue and Nile Red, which are used as dyes and in bioimaging.

Uniqueness: 10-(Pyren-1-yl)-10H-phenoxazine is unique due to its combination of pyrene and phenoxazine moieties, which endows it with distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability, such as in advanced imaging techniques and optoelectronic devices.

Propiedades

Fórmula molecular |

C28H17NO |

|---|---|

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

10-pyren-1-ylphenoxazine |

InChI |

InChI=1S/C28H17NO/c1-3-10-25-23(8-1)29(24-9-2-4-11-26(24)30-25)22-17-15-20-13-12-18-6-5-7-19-14-16-21(22)28(20)27(18)19/h1-17H |

Clave InChI |

XOKDGSDMWIPYMF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.